molecular formula C17H12ClNO2S B2839951 2-(4-Chlorophenyl)sulfanyl-6-methoxyquinoline-3-carbaldehyde CAS No. 433694-74-7

2-(4-Chlorophenyl)sulfanyl-6-methoxyquinoline-3-carbaldehyde

Cat. No.: B2839951
CAS No.: 433694-74-7
M. Wt: 329.8
InChI Key: WXFOPYVKVNPEHO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)sulfanyl-6-methoxyquinoline-3-carbaldehyde is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with a 4-chlorophenylsulfanyl group at the 2-position, a methoxy group at the 6-position, and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)sulfanyl-6-methoxyquinoline-3-carbaldehyde typically involves the reaction of 2-chloro-6-methoxyquinoline-3-carbaldehyde with 4-chlorothiophenol. The reaction is carried out under nucleophilic aromatic substitution conditions, where the chloro substituent on the quinoline ring is replaced by the 4-chlorophenylsulfanyl group. The reaction is usually performed in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)sulfanyl-6-methoxyquinoline-3-carbaldehyde undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloro substituent on the quinoline ring can be replaced by various nucleophiles.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in dimethylformamide at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

    Oxidation: 2-(4-Chlorophenyl)sulfanyl-6-methoxyquinoline-3-carboxylic acid.

    Reduction: 2-(4-Chlorophenyl)sulfanyl-6-methoxyquinoline-3-methanol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)sulfanyl-6-methoxyquinoline-3-carbaldehyde is not well-documented. it is believed to exert its effects through interactions with various molecular targets and pathways. The presence of the quinoline ring and the 4-chlorophenylsulfanyl group suggests potential interactions with enzymes and receptors involved in biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methoxyquinoline-3-carbaldehyde: Lacks the 4-chlorophenylsulfanyl group.

    2-(4-Methylphenyl)sulfanyl-6-methoxyquinoline-3-carbaldehyde: Contains a 4-methylphenylsulfanyl group instead of the 4-chlorophenylsulfanyl group.

    2-(4-Bromophenyl)sulfanyl-6-methoxyquinoline-3-carbaldehyde: Contains a 4-bromophenylsulfanyl group instead of the 4-chlorophenylsulfanyl group.

Uniqueness

2-(4-Chlorophenyl)sulfanyl-6-methoxyquinoline-3-carbaldehyde is unique due to the presence of the 4-chlorophenylsulfanyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-6-methoxyquinoline-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2S/c1-21-14-4-7-16-11(9-14)8-12(10-20)17(19-16)22-15-5-2-13(18)3-6-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFOPYVKVNPEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)SC3=CC=C(C=C3)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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